molecular formula C14H19NO3 B168985 Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate CAS No. 112197-88-3

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Cat. No.: B168985
CAS No.: 112197-88-3
M. Wt: 249.3 g/mol
InChI Key: UBXOGDCEHWDILC-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is an ester derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 3-position of the piperidine ring can form hydrogen bonds with active sites, while the benzyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

    N-Benzyl-3-hydroxypiperidine: Similar structure but lacks the ester group.

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Contains a ketone group instead of a hydroxyl group at the 3-position.

Uniqueness: Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is unique due to the presence of both a hydroxyl group and an ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and research .

Properties

IUPAC Name

methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13(16)14(17)8-5-9-15(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXOGDCEHWDILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554511
Record name Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112197-88-3
Record name Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
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